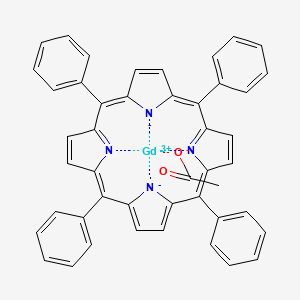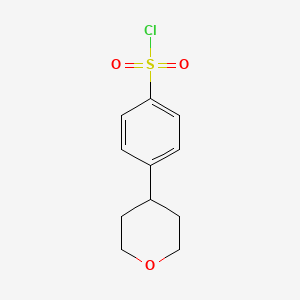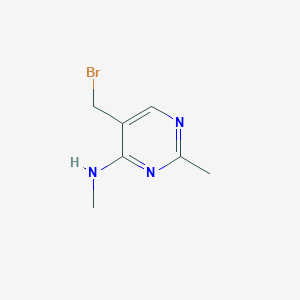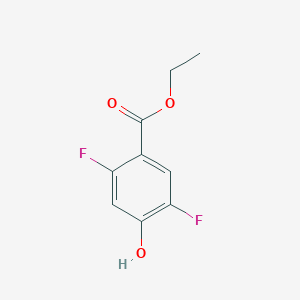![molecular formula C15H14BNO2 B13116039 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline is a chemical compound that features a boronate ester group attached to an indoline framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline typically involves the reaction of catechol with boronic acid derivatives. One common method includes the use of a Dean-Stark apparatus to facilitate the condensation reaction. For example, catechol and phenyl boronic acid can be refluxed in toluene to form the desired boronate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester back to catechol derivatives.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as toluene or dichloromethane and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group can yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .
科学的研究の応用
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved include the formation and cleavage of boronate ester bonds, which can modulate the activity of the compound in different environments .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline include:
- Benzo[d][1,3,2]dioxaborol-2-ol
- 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol
- Phenylboronic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the indoline framework with the boronate ester group.
特性
分子式 |
C15H14BNO2 |
|---|---|
分子量 |
251.09 g/mol |
IUPAC名 |
5-(1,3,2-benzodioxaborol-2-yl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BNO2/c1-17-9-8-11-10-12(6-7-13(11)17)16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3 |
InChIキー |
VOJJXSQESZOUKP-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)N(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)

![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)

![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)







![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

